2-Methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine is a white powder . It can be used to fingerprint the volatile profile of traditional tobacco and e-cigarettes . It is also a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
2-Methyl-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 132.16 . The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been reported, with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The IUPAC name of 2-Methyl-1H-pyrrolo[2,3-b]pyridine is 2-methyl-3H-pyrrolo[2,3-b]pyridine . Its InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Approaches : Various methods for synthesizing 2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives have been explored. For instance, Davis, Wakefield, and Wardell (1992) detailed a method involving the deprotonation of 3-methylazines, followed by reaction with benzonitrile, leading to an intermediate that cyclizes to give 2-phenyl[1H]-pyrrolo[2,3-b]pyridine (Davis, Wakefield, & Wardell, 1992).
- Chemical Transformations : Herbert and Wibberley (1969) explored various chemical reactions involving 1H-pyrrolo[2,3-b]pyridines, including nitration, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).
Pharmaceutical Research
- Antibacterial Properties : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, noting antibacterial activity in vitro for one compound (Toja et al., 1986).
- Cancer Research : Carbone et al. (2013) described the synthesis of new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).
Materials Science
- Solubility Improvement : Research by Zafar et al. (2018) aimed to enhance the aqueous solubility of thieno[2,3-b]pyridine anti-proliferative agents, using a 1H-pyrrolo[2,3-b]pyridine core structure to achieve this goal (Zafar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHFUUVUHNOJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342574 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
23612-48-8 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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